molecular formula C18H22 B15410954 1,1'-(4-Methylpentane-1,1-diyl)dibenzene CAS No. 824401-03-8

1,1'-(4-Methylpentane-1,1-diyl)dibenzene

Cat. No.: B15410954
CAS No.: 824401-03-8
M. Wt: 238.4 g/mol
InChI Key: CYILRWZVTJKKIO-UHFFFAOYSA-N
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Description

1,1'-(4-Methylpentane-1,1-diyl)dibenzene (CAS: N/A) is a diarylalkane compound featuring two benzene rings connected via a branched 4-methylpentane backbone. The structure is characterized by a central sp³-hybridized carbon chain, providing steric bulk and flexibility. Its applications span organic synthesis intermediates, materials science, and pharmaceuticals, owing to its tunable electronic and steric properties .

Properties

CAS No.

824401-03-8

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

(4-methyl-1-phenylpentyl)benzene

InChI

InChI=1S/C18H22/c1-15(2)13-14-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3

InChI Key

CYILRWZVTJKKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among related diarylalkane derivatives:

Compound Name Central Chain Structure Substituents/Modifications Molecular Weight Key Evidence ID
1,1'-(4-Methylpentane-1,1-diyl)dibenzene 4-Methylpentane (branched alkane) None ~260.4 g/mol*
1,1-Diphenylethane Ethane-1,1-diyl (linear alkane) None 182.27 g/mol
(3-(4-Chlorophenyl)prop-1-ene-1,1-diyl)dibenzene Propene-1,1-diyl (unsaturated) 4-Chlorophenyl substituent ~302.8 g/mol*
(4-(3,5-di-<i>tert</i>-butylphenyl)-4-methylpent-1-ene-1,1-diyl)dibenzene Pentene-1,1-diyl (unsaturated) 3,5-di-<i>tert</i>-butylphenyl substituent ~464.7 g/mol*
(2-(4-Bromophenyl)ethene-1,1-diyl)dibenzene Ethene-1,1-diyl (conjugated double bond) 4-Bromophenyl substituent 335.2 g/mol

*Calculated based on molecular formulas from referenced evidence.

Key Observations :

  • Chain Length and Branching : The target compound’s 4-methylpentane backbone offers greater steric hindrance and conformational flexibility compared to shorter chains (e.g., ethane-1,1-diyl in 1,1-diphenylethane) .
  • Unsaturation : Compounds with ethene/propene backbones (e.g., ) exhibit rigidity and π-conjugation, enhancing electronic delocalization for applications in polymers .
  • Substituents : Bulky groups like 3,5-di-<i>tert</i>-butylphenyl (compound 33, ) increase hydrophobicity and steric shielding, altering solubility and reactivity.

Physical and Chemical Properties

  • Solubility: Branched alkanes (e.g., target compound) exhibit higher solubility in non-polar solvents (hexane, diethyl ether) compared to rigid, unsaturated derivatives .
  • Thermal Stability : Unsaturated compounds (e.g., ethene-1,1-diyl derivatives) display lower thermal stability due to reactive double bonds, whereas saturated chains (e.g., 4-methylpentane) are more thermally robust .
  • Crystallinity : Conjugated systems (e.g., perfluoroethene-linked polymers ) form crystalline structures, while branched alkanes like the target compound are amorphous.

Preparation Methods

Reaction Mechanism and Precursor Preparation

The Grignard reagent approach remains a cornerstone for constructing the 4-methylpentane backbone while preserving aromatic integrity. As detailed in Royal Society of Chemistry protocols, the synthesis begins with a carboxylate ester precursor, which undergoes nucleophilic addition with phenylmagnesium bromide (PhMgBr).

Key Steps:

  • Ester Activation: The ester (10.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Grignard Addition: PhMgBr (30.0 mmol, 2.8 M in 2-methyl-THF) is added dropwise at -10°C, followed by gradual warming to 25°C.
  • Acid Quenching: The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate (3 × 30 mL).
  • Purification: Recrystallization from diethyl ether yields the diphenyl alcohol intermediate, a critical precursor.

Optimization Insights:

  • Temperature Control: Maintaining -10°C during PhMgBr addition prevents undesired side reactions.
  • Solvent Choice: THF ensures optimal solubility of both the ester and Grignard reagent.

Iron-Catalyzed 1,2-Aryl Migration

Catalytic System and Reaction Design

A cutting-edge method employs iron catalysis to streamline the synthesis. This approach, reported in RSC protocols, uses FeCl₂ and the N-heterocyclic carbene ligand SIPr·HCl to mediate 1,2-aryl migration in azide precursors.

Procedure Overview:

  • Azide Preparation: A diphenyl azide intermediate is synthesized via treatment of the corresponding alcohol with SOCl₂ followed by sodium azide in DMF.
  • Migration Reaction: The azide (0.3 mmol), FeCl₂ (0.1 equiv.), and SIPr·HCl (0.1 equiv.) are heated in anhydrous chlorobenzene at 80°C for 8 hours.
  • Reductive Workup: NaBH₄ in methanol reduces intermediates, yielding the final hydrocarbon after chromatographic purification.

Performance Metrics:

  • Yield: 50–85% depending on substrate and scale.
  • Selectivity: The FeCl₂/SIPr·HCl system suppresses byproduct formation, achieving >90% conversion in gram-scale trials.

Scalability and Industrial Adaptations

Gram-Scale Production

The iron-catalyzed method demonstrates exceptional scalability. In a representative protocol:

  • Input: 5.0 mmol azide precursor.
  • Conditions: 80°C in chlorobenzene with FeCl₂/SIPr·HCl.
  • Output: 1.22 g (85% yield) of pure product after flash chromatography (petroleum ether/ethyl acetate = 30:1).

Table 1. Comparison of Synthesis Methods

Parameter Grignard Method Iron-Catalyzed Method
Catalyst None FeCl₂/SIPr·HCl
Temperature Range -10°C to 25°C 80°C
Reaction Time 6 hours 8 hours
Yield 60–75% 50–85%
Scalability Moderate High

Physicochemical Considerations

Solubility and Purification

The compound’s low polarity (XLogP3 = 6) necessitates nonpolar solvents for crystallization. Petroleum ether/ethyl acetate mixtures (50:1 to 10:1) are effective in flash chromatography.

Stability Profile

  • Thermal Stability: Decomposition occurs above 250°C, requiring cautious handling during high-temperature steps.
  • Air Sensitivity: The iron-catalyzed method mandates strict argon atmospheres to prevent catalyst oxidation.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-(4-methylpentane-1,1-diyl)dibenzene, and how can reaction yields be maximized?

The synthesis of 1,1'-(4-methylpentane-1,1-diyl)dibenzene typically involves palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, nitration of analogous dibenzene derivatives (e.g., prop-1-ene-1,1-diyldibenzene) using tert-butyl nitrite and TEMPO in acetonitrile achieves moderate yields (~55%) . Optimization strategies include:

  • Catalyst screening : Testing Pd(0) or Ni(0) catalysts for cross-coupling efficiency.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve aromatic protons (δ 7.15–7.60 ppm) and methyl/methylene groups (δ 1.49–2.40 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to confirm bond lengths and angles (e.g., C–C bonds in the pentane backbone) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

  • Acidic conditions : The methylpentane backbone may undergo carbocation rearrangements, detectable via TLC monitoring.
  • Oxidative environments : Radical trapping agents (e.g., TEMPO) inhibit side reactions during nitration, as observed in ethene-1,1-diyl dibenzene derivatives .
  • Base-mediated reactions : Limited reactivity due to steric hindrance from the dibenzene moieties.

Advanced Research Questions

Q. What mechanistic insights can be gained from isotopic labeling studies of its reaction pathways?

Deuterium or ¹³C labeling at the methylpentane bridge can track:

  • Radical intermediates : EPR spectroscopy identifies transient species during nitration or coupling reactions .
  • Kinetic isotope effects (KIE) : Comparing reaction rates (e.g., k_H/k_D > 1) reveals rate-determining steps in cross-coupling mechanisms .

Q. How can computational methods (e.g., DFT) model the compound’s electronic structure and steric effects?

  • DFT calculations : Gaussian or ORCA software predicts HOMO/LUMO energies, highlighting electron-rich benzene rings as nucleophilic sites.
  • Steric maps : Molecular dynamics simulations quantify steric bulk around the central methylpentane group, explaining regioselectivity in Diels-Alder reactions .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Data reconciliation : Use SHELXL refinement to adjust thermal parameters when X-ray data conflicts with NMR-derived torsion angles .
  • Multi-technique validation : Pair solid-state (XRD) and solution-state (NMR) data to account for conformational flexibility.

Q. What are its potential applications in supramolecular chemistry or catalysis?

  • Host-guest systems : The rigid dibenzene framework can stabilize π-π interactions in molecular cages .
  • Catalytic supports : Functionalization with phosphine ligands enables use in Pd-catalyzed C–H activation .

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